Hydroxycetyl hydroxyethyl dimonium

Description

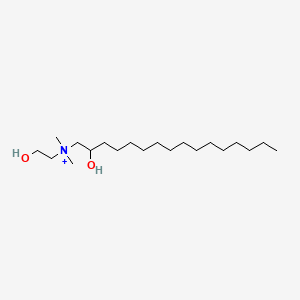

Structure

2D Structure

Properties

CAS No. |

85006-12-8 |

|---|---|

Molecular Formula |

C20H44NO2+ |

Molecular Weight |

330.6 g/mol |

IUPAC Name |

2-hydroxyethyl-(2-hydroxyhexadecyl)-dimethylazanium |

InChI |

InChI=1S/C20H44NO2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-20(23)19-21(2,3)17-18-22/h20,22-23H,4-19H2,1-3H3/q+1 |

InChI Key |

SKHXKLYFBLSNDZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCC(C[N+](C)(C)CCO)O |

Origin of Product |

United States |

Synthetic Methodologies and Precursors for Hydroxycetyl Hydroxyethyl Dimonium and Analogues

Chemical Synthesis Pathways for Hydroxycetyl Hydroxyethyl (B10761427) Dimonium Chloride

The primary route for synthesizing Hydroxycetyl hydroxyethyl dimonium chloride, chemically known as (2-Hydroxyethyl)(2-hydroxyhexadecyl)dimethylammonium chloride ontosight.aispecialchem.com, involves the quaternization of a tertiary amine. This process creates a positively charged nitrogen center, which is key to the surfactant properties of the molecule.

Identification of Precursor Chemicals and Reagents

The synthesis of this compound chloride is achieved through the reaction of specific precursor molecules. The structure of the final compound dictates the necessary starting materials. Based on its nomenclature, the synthesis involves the reaction between a tertiary amine and an alkylating agent.

Two principal synthetic routes are plausible:

Alkylation of a hydroxyethyl-containing tertiary amine: This is the most direct pathway. The tertiary amine, N,N-dimethyl-N-(2-hydroxyethyl)amine (also known as dimethylethanolamine), is reacted with a C16 alkylating agent that also contains a hydroxyl group. A common and efficient alkylating agent for this purpose is a 1,2-epoxide of hexadecane, specifically 2-(tetradecyl)oxirane. The epoxide ring is highly reactive and opens upon nucleophilic attack by the amine.

Alkylation of a hydroxycetyl-containing tertiary amine: In this alternative route, a tertiary amine bearing the hydroxycetyl group, N,N-dimethyl-N-(2-hydroxyhexadecyl)amine, would be synthesized first. This intermediate would then be quaternized using an agent that introduces the hydroxyethyl group, such as 2-chloroethanol.

The selection of precursors is critical and is often dictated by the availability of starting materials and the desired purity of the final product. The use of an epoxide as the alkylating agent is common in industrial synthesis as it avoids the formation of salt by-products that occur when using alkyl halides.

A summary of the primary precursors is presented below:

| Precursor Type | Chemical Name | Formula | Role |

| Tertiary Amine | N,N-dimethyl-N-(2-hydroxyethyl)amine | C4H11NO | Nucleophile |

| Alkylating Agent | 2-(tetradecyl)oxirane | C16H32O | Electrophile |

| Tertiary Amine | N,N-dimethyl-N-(2-hydroxyhexadecyl)amine | C18H39NO | Nucleophile |

| Alkylating Agent | 2-chloroethanol | C2H5ClO | Electrophile |

Reaction Conditions and Mechanisms for Quaternization

The quaternization reaction is a type of nucleophilic substitution. In the case of using an epoxide, the mechanism involves the nucleophilic attack of the tertiary amine's nitrogen atom on one of the carbon atoms of the epoxide ring. This attack leads to the opening of the strained three-membered ring.

The reaction is typically carried out in a solvent, and the conditions are controlled to ensure high yield and selectivity. A patent describing the synthesis of similar quaternary ammonium (B1175870) compounds from tertiary amines and hydrocarbyl epoxides highlights the use of an acid, such as acetic acid, in stoichiometric amounts to facilitate the reaction google.com.

General reaction conditions for the quaternization of tertiary amines often involve moderate temperatures to ensure the reaction proceeds at a reasonable rate without causing decomposition of the reactants or products. For instance, processes involving polycondensation and chain reactions for similar compounds can see temperatures ranging from 0°C up to 95°C under controlled pressure google.com. The reaction progress can be monitored using techniques like titration to determine the consumption of the amine or the formation of the quaternary salt.

Upon completion of the reaction, the product is typically purified to remove any unreacted starting materials or by-products.

Role of this compound Chloride as a Templating Agent in Material Synthesis

The amphiphilic nature of this compound chloride, with its long hydrophobic cetyl chain and hydrophilic quaternary ammonium headgroup, makes it an effective structure-directing agent, or template, in the synthesis of porous materials.

Sol-Gel Synthesis of Mesoporous Materials Utilizing this compound Chloride

This compound chloride has been successfully employed as a template in the sol-gel synthesis of mesoporous silica (B1680970) (MPS) researchgate.net. The sol-gel process is a versatile method for creating solid materials from a chemical solution (the 'sol') that acts as a precursor for an integrated network (the 'gel').

In a typical synthesis of mesoporous silica, the surfactant is dissolved in water to form micelles. These micelles are aggregates where the hydrophobic alkyl chains orient towards the interior, and the hydrophilic headgroups face the aqueous solution. A silica precursor, such as sodium silicate (B1173343) (Na2SiO3) or tetraethyl orthosilicate (B98303) (TEOS), is then introduced to the solution researchgate.netnih.gov.

Under controlled pH and temperature, the silica precursor hydrolyzes and condenses, forming a silica network around the surfactant micelles. The electrostatic interactions between the cationic headgroup of the surfactant and the anionic silicate species (SiO-) guide the self-assembly process. After the silica framework is formed, the template is removed, typically by calcination (heating to high temperatures) or solvent extraction, leaving behind a network of uniform, mesoporous channels d-nb.info. The resulting material has a high surface area and a narrow pore size distribution, which are desirable properties for applications in catalysis, adsorption, and drug delivery.

Comparative Analysis of Templating Efficiency with Other Surfactants

The choice of surfactant template significantly influences the final properties of the mesoporous material, including its surface area, pore size, and pore ordering. A comparative study evaluated the properties of mesoporous silica prepared using this compound chloride as the template (referred to as the chemical method) against a "green" templating agent derived from Zyziphus Spina Christi (Sider tree) leaf extract researchgate.net.

The results of this study demonstrated that the choice of template had a marked impact on the textural properties of the resulting silica.

| Property | Template: this compound Chloride (ch-SiO2) | Template: Green Surfactant (gr-SiO2) |

| BET Surface Area (m²/g) | 525 | 800 |

| Average Pore Diameter (nm) | 3.5 | 2.5 |

| Pore Volume (cm³/g) | 0.455 | 0.195 |

| Adsorption Capacity (mg/g) | 63.694 | Not specified for same adsorbate |

| Morphology (SEM) | Agglomerated particles | Smaller, spherical particles in flower-like agglomerations |

| Crystallinity (XRD) | Amorphous | Amorphous |

| Pore Regularity (SAXRD) | Less regular | More regular |

Data sourced from a comparative study on chemical and green preparation of mesoporous silica. researchgate.net

This analysis reveals that while this compound chloride is an effective template for producing mesoporous silica with a significant surface area, the green surfactant yielded a material with a higher surface area and more ordered pores, albeit with a smaller pore diameter and volume researchgate.net. The chemically prepared silica, however, demonstrated a higher adsorption capacity for the drug amlodipine (B1666008) in the study researchgate.net.

Compared to widely used cationic surfactants like Cetyltrimethylammonium bromide (CTAB), this compound chloride offers a different molecular geometry due to the presence of hydroxyethyl and a hydroxyl group on the cetyl chain. These hydroxyl groups can potentially influence the interaction with the silica precursor and the solvent, thereby affecting the final pore structure and surface chemistry of the material. While direct comparative data with CTAB under identical conditions is not available, the performance of any surfactant template is known to be highly dependent on synthesis parameters such as pH, temperature, and reactant concentrations nih.govalkafeel.edu.iqlongdom.org.

Fundamental Surface and Colloid Chemistry of Hydroxycetyl Hydroxyethyl Dimonium Systems

Interfacial Behavior and Surface Tension Phenomena of Hydroxycetyl Hydroxyethyl (B10761427) Dimonium Chloride

The amphiphilic nature of hydroxycetyl hydroxyethyl dimonium chloride drives its accumulation at interfaces, such as the air-water or oil-water interface, where it lowers the interfacial tension. ontosight.ai This phenomenon is fundamental to its role as a surfactant in various applications, including cosmetics and personal care products, where it functions as an antistatic agent, hair conditioner, and emulsifier. ontosight.aiincibeauty.comincidecoder.comspecialchem.com The presence of hydroxyl groups on both the cetyl and ethyl substituents is expected to influence its solubility in aqueous and non-aqueous phases and its packing at interfaces compared to simpler quaternary ammonium (B1175870) surfactants.

Critical Micelle Concentration (CMC) Determination and Influencing Factors

The Critical Micelle Concentration (CMC) is a key characteristic of a surfactant, representing the concentration at which individual surfactant molecules (monomers) in a solution begin to self-assemble into organized aggregates known as micelles. Below the CMC, the surfactant primarily exists as monomers, and the surface tension of the solution decreases significantly with increasing concentration. Above the CMC, the interface becomes saturated with surfactant molecules, and additional molecules form micelles in the bulk solution, leading to a much smaller change in surface tension with further concentration increases.

Several factors are known to influence the CMC of cationic surfactants, and these principles can be applied to predict the behavior of this compound chloride:

Alkyl Chain Length: Longer hydrophobic chains generally lead to a lower CMC because the greater hydrophobicity provides a stronger driving force for the molecules to escape the aqueous environment and form micelles. The C16 cetyl chain of this compound chloride suggests a relatively low CMC.

Head Group Structure: The size and hydrophilicity of the head group affect the CMC. The presence of hydroxyethyl and hydroxycetyl groups in this compound chloride increases the hydrophilicity and steric bulk of the head group compared to a simple trimethylammonium head group. This increased hydrophilicity may slightly increase the CMC compared to a non-hydroxylated analogue like cetyltrimethylammonium chloride (CTAC).

Counterion: The nature of the counterion (in this case, chloride) can influence the CMC. More strongly bound counterions can shield the electrostatic repulsion between the charged head groups in a micelle, thus lowering the CMC.

Temperature: The effect of temperature on the CMC of cationic surfactants is complex and can depend on the specific surfactant structure.

Presence of Electrolytes: The addition of salts to a surfactant solution typically lowers the CMC. The added ions reduce the electrostatic repulsion between the charged head groups, facilitating micelle formation at lower concentrations.

Table 1: Critical Micelle Concentration (CMC) of this compound Chloride

| Parameter | Value | Conditions |

| CMC | Data not available in cited literature | - |

Surface Excess Concentration (Γmax) and Minimum Molecular Area (Amin) Analysis

The surface excess concentration (Γmax) quantifies the maximum packing density of surfactant molecules at an interface. It represents the amount of surfactant adsorbed per unit area of the interface when it is fully saturated. The minimum molecular area (Amin) is the area occupied by a single surfactant molecule at this saturated interface. These parameters are crucial for understanding the efficiency of a surfactant in reducing surface tension and its ability to stabilize interfaces.

Γmax and Amin can be calculated from surface tension measurements using the Gibbs adsorption isotherm. While specific values for this compound chloride are not available in the reviewed literature, the following structural considerations are relevant:

Alkyl Chain: The long C16 chain will contribute to a dense packing at the interface.

Head Group: The bulky nature of the head group, with its hydroxyethyl and hydroxycetyl substituents, will likely lead to a larger Amin compared to surfactants with smaller head groups. The hydroxyl groups may also engage in hydrogen bonding with water molecules at the interface, further influencing the packing arrangement.

Table 2: Surface Excess and Molecular Area of this compound Chloride

| Parameter | Value | Conditions |

| Surface Excess Concentration (Γmax) | Data not available in cited literature | - |

| Minimum Molecular Area (Amin) | Data not available in cited literature | - |

Thermodynamic Parameters of Adsorption at Interfaces

The adsorption of surfactant molecules at an interface is a spontaneous process driven by a decrease in the free energy of the system. The key thermodynamic parameters of adsorption include:

Gibbs Free Energy of Adsorption (ΔG°ads): This parameter indicates the spontaneity of the adsorption process. A more negative value signifies a greater tendency for the surfactant to adsorb at the interface.

Enthalpy of Adsorption (ΔH°ads): This represents the heat change associated with the adsorption process. It can be endothermic or exothermic depending on the balance of bond breaking and formation during adsorption.

Entropy of Adsorption (ΔS°ads): This reflects the change in randomness or disorder during adsorption. Typically, the transfer of the hydrophobic tail from the structured water environment to the interface leads to an increase in entropy.

These thermodynamic parameters can be derived from surface tension measurements at different temperatures. Although specific thermodynamic data for the adsorption of this compound chloride is not available, studies on similar cationic surfactants generally show that the adsorption process is spontaneous and predominantly entropy-driven due to the hydrophobic effect. researchgate.net The presence of hydroxyl groups in the head group of this compound chloride may influence the enthalpic and entropic contributions to adsorption through specific interactions with water molecules at the interface.

Colloidal Stability and Dispersion Characteristics Influenced by this compound Chloride

This compound chloride, as a cationic surfactant, plays a significant role in controlling the stability of colloidal dispersions, which are systems containing small particles or droplets dispersed in a continuous medium. Its ability to adsorb onto surfaces and interfaces is key to its function in stabilizing or, in some cases, destabilizing these systems.

Mechanisms of Particle Aggregation and Deposition in Colloidal Dispersions

In a colloidal dispersion containing negatively charged particles (a common scenario for many materials in aqueous media), the addition of a cationic surfactant like this compound chloride can have a profound impact on stability. The primary mechanisms involved are:

Electrostatic Interactions: The positively charged head group of the surfactant is attracted to the negatively charged particle surfaces. Adsorption of the surfactant molecules neutralizes the surface charge. As the charge is neutralized, the electrostatic repulsion between particles is reduced, which can lead to aggregation due to attractive van der Waals forces.

Hydrophobic Interactions: Once the surfactant molecules adsorb onto the particle surface, their hydrophobic cetyl chains are oriented outwards. This can lead to hydrophobic interactions between the coated particles, promoting aggregation.

Steric Hindrance: At higher surfactant concentrations, a second layer of surfactant may adsorb with the hydrophobic tails interacting with the first layer and the charged head groups oriented towards the aqueous phase. This can restabilize the dispersion through a combination of electrostatic and steric repulsion. The bulky nature of the hydroxycetyl and hydroxyethyl groups could contribute to steric stabilization.

Interaction with Dispersed Phases: Emulsions and Foams

This compound chloride is utilized as an emulsifier and is known to influence foam properties, which are specific types of colloidal dispersions. ontosight.aiincidecoder.com

Emulsions: Emulsions are dispersions of one immiscible liquid in another, such as oil in water (O/W). This compound chloride can stabilize O/W emulsions by adsorbing at the oil-water interface. The hydrophobic cetyl tail resides in the oil phase, while the hydrophilic head group is in the water phase. The positive charge of the head groups creates an electrostatic repulsion between the oil droplets, preventing them from coalescing. The presence of hydroxyl groups can enhance interactions with the aqueous phase and potentially contribute to a more robust interfacial film.

Foams: Foams are dispersions of a gas in a liquid. Surfactants like this compound chloride can stabilize foams by adsorbing at the air-water interface, which reduces the surface tension and allows for the creation of new surface area. The stability of the foam is then dependent on the properties of the adsorbed surfactant film. A well-packed, elastic interfacial film can resist the thinning and rupture of the liquid lamellae between gas bubbles, thus prolonging the foam's lifetime. The specific structure of this compound chloride, with its long chain and functionalized head group, will determine its effectiveness in foam stabilization.

Influence on Electrokinetic Properties of Colloidal Particles

The interaction of this compound Chloride with colloidal particles is fundamentally governed by its cationic nature and amphiphilic structure. As a quaternary ammonium compound, it possesses a positively charged headgroup and a long hydrophobic cetyl (C16) chain. This structure dictates its adsorption behavior at solid-liquid interfaces, which in turn significantly alters the electrokinetic properties of colloidal dispersions. The primary parameter used to characterize these changes is the zeta potential, which is the electric potential at the slipping plane of a colloidal particle. The magnitude and sign of the zeta potential are critical indicators of colloidal stability.

The influence of this compound Chloride on the electrokinetic properties of colloidal particles is most pronounced when the particles initially carry a negative surface charge, which is common for many materials in aqueous media at neutral pH, such as silica (B1680970), clays, and various polymers. tandfonline.compublish.csiro.aubibliotekanauki.pl The adsorption process is driven by a combination of electrostatic attraction between the positively charged headgroup of the surfactant and the negatively charged particle surface, as well as hydrophobic interactions between the alkyl chains of the surfactant molecules. bibliotekanauki.plspiedigitallibrary.org

At very low concentrations, the cationic surfactant molecules begin to adsorb onto the negatively charged surface, leading to a gradual neutralization of the surface charge. This results in a decrease in the magnitude of the negative zeta potential. researchgate.net As the concentration of this compound Chloride increases, more surfactant molecules adsorb, and the zeta potential continues to approach zero. The point at which the zeta potential is zero is known as the isoelectric point (IEP). At this point, the colloidal system often exhibits minimum stability, leading to particle aggregation or flocculation, as the repulsive electrostatic forces are minimized. lu.se

Upon further addition of the cationic surfactant beyond the isoelectric point, the adsorption continues, but now a new layer of surfactant molecules adsorbs with their hydrophobic tails associating with the first layer and their positively charged headgroups oriented towards the aqueous phase. This process leads to a reversal of the surface charge, and the zeta potential becomes positive. researchgate.netscielo.br The magnitude of the positive zeta potential then increases with increasing surfactant concentration, leading to the restabilization of the colloidal dispersion due to strong electrostatic repulsion between the now positively charged particles. This phenomenon is a hallmark of the interaction of ionic surfactants with oppositely charged surfaces.

The length of the alkyl chain of the surfactant plays a crucial role in its adsorption and its effect on electrokinetic properties. Longer alkyl chains, such as the cetyl group in this compound Chloride, lead to stronger hydrophobic interactions between adjacent adsorbed surfactant molecules. This cooperative effect enhances the adsorption affinity, meaning that lower concentrations of a surfactant with a longer chain are required to neutralize and reverse the surface charge of colloidal particles compared to a surfactant with a shorter chain. mdpi.commdpi.com

The presence of the hydroxyethyl group in the headgroup of this compound Chloride can also influence its interaction with colloidal surfaces. This group can participate in hydrogen bonding with surface hydroxyl groups, which may further enhance its adsorption on certain substrates.

| Cationic Surfactant Concentration (mol/L) | Zeta Potential (mV) | Colloidal Stability |

| 0 (in water) | -45 | Stable |

| 1 x 10⁻⁶ | -30 | Stable |

| 1 x 10⁻⁵ | -15 | Reduced Stability |

| 5 x 10⁻⁵ (near IEP) | +2 | Unstable (Aggregation) |

| 1 x 10⁻⁴ | +25 | Stable |

| 5 x 10⁻⁴ | +40 | Stable |

This table presents illustrative data based on the typical behavior of long-chain cationic surfactants on negatively charged colloidal particles. Actual values for a specific system with this compound Chloride may vary.

Mechanistic Studies of Hydroxycetyl Hydroxyethyl Dimonium Function in Non Biological Systems

Mechanism of Action as a Structure-Directing Agent in Mesoporous Material Formation

Hydroxycetyl Hydroxyethyl (B10761427) Dimonium Chloride is utilized as a cationic surfactant in the templated synthesis of mesoporous materials, such as mesoporous silica (B1680970) (MPS). Its molecular structure, featuring a hydrophilic head and a hydrophobic tail, allows it to form micelles in solution, which act as templates for the formation of porous structures.

Theoretical Models of Micelle Formation and Template-Directed Pore Architectures

The formation of mesoporous materials templated by surfactants is often explained by the cooperative templating mechanism (CTM). In this model, the inorganic precursor species (e.g., silicate (B1173343) oligomers) and the surfactant molecules synergistically interact to drive the self-assembly of the final composite structure. The process begins with the formation of surfactant micelles in the solution. The addition of the inorganic source leads to the adsorption of inorganic species onto the micelles, which alters the effective interactions between surfactant molecules.

Theoretical models suggest that this adsorption can lower the spontaneous curvature of the surfactant layer, inducing morphological transitions. researchgate.net For instance, spherical micelles may transform into elongated, worm-like micelles. researchgate.net These elongated micelles can then pack into ordered arrays, such as hexagonal structures, which are characteristic of materials like MCM-41. researchgate.net The specific morphology of the resulting mesoporous material—be it hexagonal, cubic, or lamellar—is influenced by factors such as surfactant concentration, temperature, pH, and the presence of co-solvents or additives, all of which affect the packing of the surfactant micelles.

Influence of Hydroxycetyl Hydroxyethyl Dimonium Chloride on Mesoporous Silica Pore Arrangement and Morphology

In the synthesis of mesoporous silica, this compound Chloride acts as the template around which the silica network forms. Studies have demonstrated its use in producing mesoporous silica from sources like sodium silicate. uobaghdad.edu.iq The concentration of the surfactant is a critical parameter influencing the resulting pore arrangement and morphology. Generally, a higher concentration of the templating agent can lead to changes in the mesostructure. For instance, in similar cationic surfactant systems, increasing the surfactant concentration has been shown to transition the material's morphology from wormlike particles to spherical particles and even to films at very high concentrations.

The interaction between the positively charged head of the this compound cation and the negatively charged silicate species is fundamental to the templating process. This electrostatic interaction ensures the close association of the inorganic framework with the micellar template, leading to the formation of a well-defined porous structure after the removal of the organic template through calcination or solvent extraction.

Adsorption Mechanisms of this compound Chloride on Inorganic Surfaces

While direct studies on the adsorption of this compound Chloride onto various inorganic surfaces are limited in publicly available literature, the adsorption behavior of similar cationic surfactants, particularly on silica, has been extensively studied. These studies provide a framework for understanding the potential adsorption mechanisms of this compound Chloride. The adsorption process is influenced by electrostatic interactions between the cationic head group of the surfactant and negatively charged surfaces (like silica at neutral or high pH), as well as hydrophobic interactions between the alkyl chains of the surfactant molecules.

A notable study involving a material templated by this compound Chloride investigated the adsorption of the drug metoprolol (B1676517) onto the synthesized mesoporous silica. researchgate.netuobaghdad.edu.iq This research provides valuable insight into the application of various adsorption models to a system directly related to the compound of interest.

Adsorption Isotherm Models (Langmuir, Freundlich, Temkin, Dubinin-Radushkevich)

Adsorption isotherms describe the equilibrium relationship between the concentration of an adsorbate in solution and the amount adsorbed on a solid surface at a constant temperature. Several models are used to analyze this relationship:

Langmuir Isotherm: This model assumes monolayer adsorption onto a homogeneous surface with a finite number of identical adsorption sites.

Freundlich Isotherm: This empirical model is applicable to multilayer adsorption on a heterogeneous surface and assumes that the adsorption energy is not uniform across the surface.

Temkin Isotherm: This model considers the effect of indirect adsorbate-adsorbate interactions on the adsorption process and assumes that the heat of adsorption of all molecules in the layer decreases linearly with coverage.

Dubinin-Radushkevich Isotherm: This model is generally applied to express the adsorption mechanism with a Gaussian energy distribution onto a heterogeneous surface and is often used to distinguish between physical and chemical adsorption.

In the study of metoprolol adsorption on mesoporous silica templated by this compound Chloride, the experimental data was best described by the Freundlich isotherm model . researchgate.netuobaghdad.edu.iq This suggests that the adsorption process was likely multilayered and occurred on a heterogeneous surface. The applicability of these models provides a basis for how the adsorption of this compound Chloride itself might be characterized.

Below is a comparative table of the parameters for the different isotherm models from the study of metoprolol adsorption on the templated mesoporous silica. researchgate.net

| Isotherm Model | Parameters | Value at 293K | Value at 303K | Value at 313K | Value at 323K |

| Langmuir | qm (mg/g) | 2.57 | 2.91 | 3.33 | 3.86 |

| K_L (L/mg) | 0.41 | 0.52 | 0.67 | 0.89 | |

| R^2 | 0.963 | 0.978 | 0.989 | 0.995 | |

| Freundlich | K_F ((mg/g)(L/mg)^1/n) | 0.89 | 1.15 | 1.51 | 2.01 |

| 1/n | 0.58 | 0.56 | 0.54 | 0.51 | |

| R^2 | 0.994 | 0.996 | 0.998 | 0.999 | |

| Temkin | B (J/mol) | 2.85 | 3.12 | 3.49 | 3.98 |

| A (L/g) | 2.15 | 2.58 | 3.24 | 4.17 | |

| R^2 | 0.863 | 0.912 | 0.948 | 0.976 | |

| Dubinin-Radushkevich | q_s (mg/g) | 1.89 | 2.12 | 2.41 | 2.76 |

| K_DR (mol^2/kJ^2) | 1.00E-06 | 1.00E-06 | 1.00E-06 | 1.00E-06 | |

| R^2 | 0.921 | 0.943 | 0.967 | 0.983 |

Thermodynamic Analysis of Adsorption Processes (ΔG°, ΔH°, ΔS°)

Thermodynamic parameters provide information about the spontaneity and nature of the adsorption process. The standard Gibbs free energy change (ΔG°), standard enthalpy change (ΔH°), and standard entropy change (ΔS°) are key indicators.

ΔG°: A negative value indicates a spontaneous adsorption process.

ΔH°: A positive value suggests an endothermic process, while a negative value indicates an exothermic process. The magnitude can also suggest whether the adsorption is physical (typically < 40 kJ/mol) or chemical.

ΔS°: A positive value reflects an increase in randomness at the solid-liquid interface during adsorption.

For the adsorption of metoprolol onto the this compound Chloride-templated silica, the thermodynamic analysis revealed the following:

ΔG° values were negative (ranging from -20.24 to -26.22 kJ/mol) and decreased with increasing temperature, indicating that the adsorption was spontaneous and became more favorable at higher temperatures. researchgate.netuobaghdad.edu.iq

ΔH° was found to be 38.10 kJ/mol, a positive value that signifies the endothermic nature of the adsorption process and suggests it is likely a physical adsorption process. researchgate.netuobaghdad.edu.iq

ΔS° was 199.14 J/mol·K, a positive value indicating an increased degree of freedom for the adsorbed species. researchgate.netuobaghdad.edu.iq

These findings for a related system suggest that the adsorption of this compound Chloride itself on an inorganic surface would likely be a spontaneous process, with the specific thermodynamic parameters depending on the nature of the surface and the surrounding conditions.

Thermodynamic Parameters for Metoprolol Adsorption

| Temperature (K) | ΔG° (kJ/mol) | ΔH° (kJ/mol) | ΔS° (J/mol·K) |

|---|---|---|---|

| 293 | -20.24 | 38.10 | 199.14 |

| 303 | -22.23 | 38.10 | 199.14 |

| 313 | -24.22 | 38.10 | 199.14 |

| 323 | -26.22 | 38.10 | 199.14 |

Kinetic Studies of Adsorption Rates

Kinetic studies of adsorption are crucial for understanding the rate at which an adsorbate is removed from a solution and the mechanism of adsorption. These studies often involve fitting experimental data to various kinetic models, such as the pseudo-first-order and pseudo-second-order models.

In the context of the metoprolol adsorption study on the templated silica, an equilibrium time of 40 minutes was established. researchgate.netuobaghdad.edu.iq While a detailed kinetic model analysis was not the primary focus of that specific paper, studies on similar cationic surfactants adsorbing on silica have shown that the adsorption process can be complex. The kinetics can be influenced by the surfactant concentration, with different rates observed below and above the critical micelle concentration (CMC). The adsorption rate is also affected by factors such as pH, ionic strength, and temperature. For many quaternary ammonium (B1175870) compounds, the pseudo-second-order kinetic model has been found to be a good fit, suggesting that the rate-limiting step may be chemisorption involving valence forces through sharing or exchange of electrons.

Interactions of Hydroxycetyl Hydroxyethyl Dimonium Chloride with Polymeric and Macromolecular Systems

Complexation and Compatibility with Anionic Polymers

The interaction between the cationic Hydroxycetyl Hydroxyethyl (B10761427) Dimonium Chloride and anionic polymers is a classic example of oppositely charged polyelectrolyte-surfactant systems. This interaction is strong and cooperative, leading to the formation of polymer-surfactant complexes (PSCs). researchgate.netmdpi.com

Mechanisms of Electrostatic Interaction and Complex Formation

The primary driving force for the interaction between Hydroxycetyl Hydroxyethyl Dimonium Chloride and anionic polymers is the strong electrostatic attraction between the positively charged quaternary ammonium (B1175870) head group of the surfactant and the negatively charged functional groups (e.g., carboxylates, sulfates) on the polymer chain. rsc.orgjst.go.jp This interaction is highly cooperative, meaning that once a few surfactant molecules bind to the polymer, it facilitates the binding of more surfactant molecules nearby. researchgate.netmdpi.com

The process typically begins at a surfactant concentration known as the critical aggregation concentration (CAC), which is significantly lower than the critical micelle concentration (CMC) of the surfactant in the absence of the polymer. researchgate.netmdpi.com At the CAC, surfactant molecules begin to form micelle-like aggregates along the polymer chain. A common model to describe this structure is the "pearl necklace" model, where the surfactant micelles (the "pearls") are strung along the flexible polymer chain (the "necklace"). researchgate.netmdpi.com The binding process continues as more surfactant is added until the polymer chain becomes saturated with surfactant molecules. rsc.org

Impact on System Turbidity and Precipitate Formation in Polymer-Surfactant Mixtures

The formation of polymer-surfactant complexes (PSCs) between this compound Chloride and anionic polymers has a profound impact on the clarity of the solution. Initially, as the cationic surfactant binds to the anionic polymer, charge neutralization occurs. ignited.in This neutralization reduces the electrostatic repulsion between different segments of the polymer chain and between different polymer chains, often leading to the formation of larger, insoluble aggregates.

This aggregation manifests as an increase in the turbidity of the system. researchgate.netignited.in The turbidity typically increases significantly as the surfactant concentration approaches the point of charge neutrality for the complex. mdpi.com At or near this point, macroscopic phase separation can occur, resulting in the formation of a visible precipitate. researchgate.netmdpi.com This phenomenon is a known incompatibility issue when formulating products containing both anionic polymers and cationic surfactants. google.comgoogleapis.comgoogle.com However, in some applications, such as cream rinses, this precipitate formation is desirable. google.comgoogle.com If the surfactant concentration is increased well beyond the neutralization point, the complexes may become resolubilized due to the net positive charge imparted by the excess surfactant, leading to a decrease in turbidity. ignited.in

Table 1: Effect of Cationic Surfactant Concentration on the Turbidity of Anionic Polymer Solutions

| Cationic Surfactant Concentration | Interaction Stage | Observed Turbidity (NTU) | System State |

|---|---|---|---|

| Low (Below CAC) | Initial electrostatic binding | < 15 | Clear Solution |

| Intermediate (Near Charge Neutrality) | Complex aggregation and growth | > 50 | Turbid / Precipitate Formation |

| High (Above Saturation) | Complex resolubilization | < 20 | Clear to slightly opalescent solution |

Note: The data in this table is illustrative, based on general findings for similar cationic surfactant-anionic polymer systems, as specific numerical data for this compound Chloride was not available in the reviewed sources. The turbidity values are based on general thresholds for clear vs. turbid solutions mentioned in related literature. google.com

Influence on Polymer Conformation and Rheological Properties

The binding of this compound Chloride to a polymer chain significantly alters the polymer's conformation (shape) in solution, which in turn affects the rheological (flow) properties of the system.

When the cationic surfactant begins to bind to an anionic polymer, the neutralization of charges along the polymer backbone reduces intramolecular electrostatic repulsion. This allows the polymer coil, which is typically in an extended conformation due to charge repulsion, to contract and become more compact. ignited.in This initial coil collapse can lead to a decrease in the solution's viscosity. mdpi.com

However, as more surfactant is added, especially beyond the point of charge neutralization, a different phenomenon occurs. The surfactant molecules can form micellar structures that are associated with the polymer chain. These polymer-surfactant complexes can create a network structure through intermolecular associations, leading to a significant increase in the solution's viscosity and a higher degree of shear-thinning behavior. mdpi.com The specific effect on rheology depends on factors like polymer and surfactant concentration, charge density, and molecular weight. mdpi.comscispace.com For instance, studies on similar systems have shown that combinations of anionic surfactants and cationic polymers can lead to a sharp rise in the consistency index, indicating a more viscous, structured fluid. mdpi.com

Table 2: Influence of Cationic Surfactant on Rheological Properties of a Model Anionic Polymer Solution

| Surfactant Addition Stage | Polymer Conformation | Primary Interaction | Effect on Viscosity |

|---|---|---|---|

| Initial Addition (Low Concentration) | Coil Contraction | Intra-chain charge neutralization | Decrease |

| Higher Concentration | Network Formation | Inter-chain complex association | Sharp Increase |

Note: This table summarizes general trends observed in the rheological behavior of oppositely charged polymer-surfactant systems as described in the literature. mdpi.commdpi.com

Adhesion Phenomena and Surface Modification of Polymer-Coated Substrates

The complexes formed between this compound Chloride and polymers can adsorb onto various surfaces, modifying their properties. This is particularly relevant for polymer-coated substrates, where the adsorption of the surfactant can enhance or alter the surface characteristics. The adhesion of these complexes is often driven by a combination of electrostatic and hydrophobic interactions. researchgate.net

When a polymer-coated substrate is introduced into a solution containing the cationic surfactant, the surfactant molecules can adsorb onto the polymer layer. If the polymer coating is anionic, the strong electrostatic attraction will facilitate the adsorption of the cationic surfactant. This process can change the surface from hydrophilic to hydrophobic, or vice versa, depending on the orientation of the adsorbed surfactant molecules. researchgate.net

The formation of polymer-surfactant complexes in the bulk solution can also lead to the deposition of these complexes onto a substrate. arxiv.org This deposition can be more robust and persistent after rinsing compared to modification with the surfactant alone. researchgate.net The resulting modified surface can exhibit improved properties such as enhanced adhesion for subsequent coatings or a conditioned feel, which is a key application in personal care products where cationic ingredients deposit onto anionic substrates like hair and skin. googleapis.compolymerinnovationblog.com The adhesion is often maximized at a pH where there is an optimal balance between the charged species on the substrate and the cationic polymer or surfactant. google.com

Advanced Analytical Techniques for Characterization of Hydroxycetyl Hydroxyethyl Dimonium Systems

Spectroscopic Characterization Methodologies

Spectroscopic techniques are invaluable for probing the chemical structure and functional groups of molecules.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. For Hydroxycetyl Hydroxyethyl (B10761427) Dimonium Chloride, FTIR analysis is crucial for confirming its chemical identity and structure. The expected characteristic absorption bands are associated with its primary functional groups: the hydroxyl (-OH) groups, the long cetyl (C16) alkyl chain (C-H bonds), and the quaternary ammonium (B1175870) group.

While specific experimental spectra for pure Hydroxycetyl Hydroxyethyl Dimonium Chloride are not widely published in peer-reviewed literature, the expected FTIR peak assignments can be inferred from its molecular structure and data from analogous long-chain quaternary ammonium compounds. frontiersin.orgresearchgate.netacs.org Key vibrational modes would include:

O-H Stretching: A broad band typically in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl (-OH) groups. The broadness is due to hydrogen bonding.

C-H Stretching: Sharp, strong bands in the 2850-2960 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the CH₂ and CH₃ groups in the cetyl and ethyl chains. frontiersin.orgacs.org

C-N Stretching: Vibrations associated with the C-N bond of the quaternary ammonium group, which can appear in the fingerprint region.

C-O Stretching: Bands in the 1050-1150 cm⁻¹ range are expected from the C-O bonds of the hydroxyethyl groups. researchgate.net

In studies involving similar long-chain quaternary ammonium compounds (QACs), FTIR is used to confirm the presence of these characteristic functional groups, ensuring the successful synthesis or verifying the purity of the compound. researchgate.net For instance, in the synthesis of novel QACs from natural oils, FTIR was used to identify the carbonyl (C=O) stretch of an amide intermediate and the C-H stretches of aliphatic hydrocarbons. researchgate.net

Table 1: Expected FTIR Functional Group Analysis for this compound Chloride

| Functional Group | Expected Wavenumber Range (cm⁻¹) | Vibrational Mode |

|---|---|---|

| Hydroxyl (-OH) | 3200-3600 | Stretching (Broad) |

| Alkyl (C-H) | 2850-2960 | Stretching (Sharp, Strong) |

| C-O (Alcohol) | 1050-1150 | Stretching |

| C-N (Ammonium) | 900-1200 | Stretching |

| CH₂/CH₃ | 1375-1465 | Bending |

Diffraction and Scattering Techniques for Structural Elucidation

Diffraction and scattering techniques are essential for determining the arrangement of molecules and particles in a system, from crystalline order to the size and shape of aggregates in solution.

X-ray Diffraction (XRD) and Small-Angle X-ray Diffraction (SAXRD) for Material Crystallinity and Pore Ordering

X-ray Diffraction (XRD) is a primary tool for investigating the crystalline nature of solid materials. A crystalline solid will produce a characteristic diffraction pattern of sharp peaks, while an amorphous material will show a broad halo. For a semi-crystalline material like this compound Chloride might be in its solid form, XRD can determine the degree of crystallinity.

Small-Angle X-ray Scattering (SAXS), a related technique, is used to analyze structures on a larger length scale, typically from 1 to 100 nanometers. This makes it ideal for studying the self-assembled structures of surfactants in solution, such as micelles, or the ordering of pores in mesoporous materials. rsc.orgrsc.orgelsevierpure.com

In research on gemini (B1671429) quaternary ammonium surfactants, SAXS has been instrumental in determining the shape and size of micelles formed in aqueous solutions. rsc.orgrsc.orgelsevierpure.com These studies reveal how changes in the surfactant's molecular structure (e.g., the spacer connecting the two quaternary heads) influence the aggregation behavior, leading to the formation of spherical or ellipsoidal micelles. rsc.orgrsc.orgelsevierpure.com For example, a study on gemini surfactants with different spacer structures showed that those with nitrogen and oxygen atoms in the spacer formed ellipsoidal micelles at low concentrations. rsc.org The dimensions of these micelles could be precisely calculated from the SAXS data. rsc.orgrsc.orgelsevierpure.com

In another context, this compound Chloride has been used as a template for synthesizing mesoporous silica (B1680970). researchgate.netresearchgate.net Techniques like XRD and SAXRD would be critical in such studies to characterize the resulting material, confirming the ordered porous structure created by the removal of the surfactant template. researchgate.netresearchgate.net

Table 2: SAXS Analysis of Micellar Structures for Analogue Quaternary Ammonium Surfactants

| Surfactant System | Concentration Range | Key Finding from SAXS | Determined Micelle Shape |

|---|---|---|---|

| Gemini Quaternary Ammonium Surfactant (2C₁₂(2/2-N-2)) | 5.0 - 20.0 mM | Core and overall radii of micelles decreased with increasing concentration. | Ellipsoidal rsc.org |

| Gemini Quaternary Ammonium Surfactant (2C₁₂(2-N-2)) | 5.0 - 20.0 mM | Minor and major axes of the core were determined. | Ellipsoidal rsc.org |

| Gemini Quaternary Ammonium Surfactant (2C₁₂(2-O-2)) | 5.0 - 20.0 mM | Showed larger micelle dimensions compared to other spacers. | Ellipsoidal rsc.org |

Light Scattering Techniques (e.g., Multi-Angle Light Scattering for Aggregation, Dynamic Light Scattering for Particle Size)

Light scattering techniques are non-invasive methods used to determine the size, molecular weight, and aggregation state of particles or molecules in solution.

Dynamic Light Scattering (DLS) measures the fluctuations in scattered light intensity caused by the Brownian motion of particles. From these fluctuations, the diffusion coefficient can be calculated, which in turn yields the hydrodynamic radius (Rh) of the particles via the Stokes-Einstein equation. DLS is widely used to study the micellization of surfactants.

For cetyltrimethylammonium bromide (CTAB), a well-studied analogue of this compound Chloride, DLS studies have provided detailed insights into micelle formation and growth. researchgate.netacs.orgchemrevlett.comnih.gov These studies show how factors like surfactant concentration and ionic strength affect the size and shape of the micelles, often revealing transitions from spherical to cylindrical or worm-like structures. researchgate.netnih.gov

Multi-Angle Light Scattering (MALS) is a static light scattering technique that measures the intensity of scattered light at various angles simultaneously. This allows for the absolute determination of the weight-average molar mass (Mw) and the radius of gyration (Rg) of macromolecules and aggregates without the need for column calibration. When coupled with a separation technique like Size-Exclusion Chromatography (SEC-MALS), it becomes a powerful tool for characterizing the distribution of monomers, dimers, and higher-order aggregates in a sample.

Table 3: DLS Findings for Analogue Cetyltrimethylammonium Bromide (CTAB) Micellar Solutions

| CTAB Concentration | Key Finding | Inferred Micelle Characteristic |

|---|---|---|

| 0.002 M | Single relaxation process observed. | Presence of spherical micelles. researchgate.net |

| 0.03 M and above | Two relaxation processes (fast and slow) observed. | Coexistence of spherical and non-spherical micelles. researchgate.net |

| 0.2 - 0.25 M | Significant increase in hydrodynamic radius. | Transition to cylindrical micelles. researchgate.net |

| Low ionic strength | Diffusion coefficients fit well with DLVO theory. | Fractional ionization (α) of the micelle determined to be 0.22. osti.gov |

Microscopic and Surface Topography Analysis

Microscopy techniques provide direct visualization of surfaces at the nanoscale, offering information on morphology, roughness, and the spatial arrangement of adsorbed molecules.

Atomic Force Microscopy (AFM) for Surface Roughness and Morphology

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can generate three-dimensional images of a sample's surface topography. pressbooks.pub It works by scanning a sharp tip at the end of a flexible cantilever across the surface and measuring the deflection of the cantilever as it interacts with the surface features. AFM is particularly useful for studying surfactant systems as it can directly visualize the self-assembled structures formed on a solid substrate. princeton.eduresearchgate.netbg.ac.rs

Studies on cationic surfactants like CTAB adsorbed on negatively charged substrates like mica have used AFM to reveal the formation of various surface aggregates, including spherical micelles, cylindrical structures, and bilayers. princeton.edubg.ac.rs The morphology of these adsorbed layers is influenced by factors such as surfactant concentration and the nature of the counterion. princeton.edu For instance, AFM imaging has shown that dodecyltrialkylammonium surfactants can form either parallel cylindrical micelles or spherical micelles on mica, depending on the size of the headgroup. princeton.edu

AFM can also quantify surface roughness parameters, such as the root-mean-square (RMS) roughness. In the context of materials science, where this compound Chloride might be used as a surface modifying agent, AFM would be essential for characterizing the smoothness and homogeneity of the resulting coating. researchgate.netresearchgate.net

Table 4: AFM Characterization of Adsorbed Analogue Cationic Surfactants on Mica

| Surfactant | Concentration | Observed Surface Structure on Mica | Characteristic Dimension |

|---|---|---|---|

| Dodecyltrimethylammonium Bromide (DTAB) | 29 mM | Parallel cylindrical micelles | 4.8 nm spacing princeton.edu |

| Dodecyltriethylammonium Bromide (C₁₂NEt₃Br) | 17 mM | Spherical micelles | 5.0 nm nearest neighbor spacing princeton.edu |

| Hexadecyltrimethylammonium Bromide (CTAB) | Above CMC | Formation of aggregates | Dependent on adsorption protocol bg.ac.rs |

| Dimethyldioctadecylammonium Bromide (DODAB) | N/A (LB film) | Smooth monolayer in air, patchy bilayer under water | Roughness ~3 Å in air pnas.org |

Scanning Electron Microscopy (SEM) for Particle and Material Morphology

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface topography and morphology of materials at the micro- and nanoscale. mvascientificconsultants.com In the context of systems involving this compound, particularly where it is used as a template or structure-directing agent in the synthesis of porous materials, SEM provides critical insights into the resulting particle shape, size, and aggregation. researchgate.netresearchgate.net

Research on mesoporous silica synthesized using this compound Chloride as a template demonstrates the utility of SEM. researchgate.net SEM images reveal the morphology of the synthesized silica particles, showing features such as particle shape and the tendency for particles to form agglomerates. researchgate.net For instance, in one study, SEM analysis of mesoporous silica prepared via a chemical method using this surfactant showed particles forming flower-shaped agglomerations. researchgate.net This morphological characterization is essential for understanding how the template influences the final structure of the material and for ensuring consistency in manufacturing processes for applications in pharmaceuticals and material science. mvascientificconsultants.com The visual information obtained from SEM complements data from other analytical techniques to provide a comprehensive understanding of the material's physical properties.

Energy-Dispersive X-ray Spectroscopy (EDX) for Elemental Composition

Energy-Dispersive X-ray Spectroscopy (EDX), often coupled with SEM, is an analytical technique used for the elemental analysis or chemical characterization of a sample. wikipedia.orgthermofisher.com It works by detecting the characteristic X-rays emitted from a sample when it is bombarded with an electron beam. wikipedia.org Each element has a unique atomic structure and, therefore, a unique set of peaks in its X-ray emission spectrum, allowing for the identification of the elements present in the sample. wikipedia.org

In the characterization of systems developed using this compound, such as templated mesoporous silica, EDX analysis is crucial for confirming the elemental composition of the final material. researchgate.netnih.gov For example, in the synthesis of mesoporous silica, EDX spectra would be used to verify the presence of silicon and oxygen, the primary components of silica. researchgate.net The technique can also be employed to detect the presence of any impurities or residual elements from the synthesis process, including checking for the incomplete removal of the organic template. researchgate.net This semi-quantitative analysis is vital for quality control and for ensuring the purity of the synthesized material for its intended application. thermofisher.comnih.gov

Pore Structure and Surface Area Determination

The determination of pore structure and surface area is fundamental in characterizing porous materials, as these properties govern their performance in applications such as drug delivery, catalysis, and adsorption. lucideon.comnih.gov For materials synthesized using this compound as a templating agent, these characteristics are directly influenced by the surfactant's role in forming the porous network.

Nitrogen Adsorption-Desorption Analysis (BET and BJH Methods)

Nitrogen adsorption-desorption analysis is a standard and widely used technique for determining the specific surface area and pore size distribution of porous materials. lucideon.commatec-conferences.org The method involves measuring the amount of nitrogen gas adsorbed onto and desorbed from a material's surface at liquid nitrogen temperature (77 K) over a range of relative pressures. rsc.org

The Brunauer-Emmett-Teller (BET) method is applied to the adsorption data to calculate the specific surface area (expressed in m²/g). lucideon.comfau.eu It is based on the multilayer adsorption of gas molecules onto the solid surface. fau.eu The BET theory provides a means to determine the monolayer capacity of the adsorbent, from which the total surface area can be calculated. fau.eu This technique is suitable for characterizing nonporous, macroporous (pore diameter >50 nm), and mesoporous (pore diameter 2-50 nm) materials. lucideon.com3p-instruments.com

The Barrett-Joyner-Halenda (BJH) method is typically applied to the desorption branch of the isotherm to determine the pore size distribution, including the average pore diameter and total pore volume. lucideon.comfau.eu This analysis provides detailed information about the volume and size of the mesopores within the material. researchgate.net

In studies where this compound Chloride is used as a template to create mesoporous silica, BET and BJH analyses are indispensable for characterizing the resulting structure. researchgate.netresearchgate.net The data obtained reveal how effectively the surfactant created a porous network. For instance, research has shown that mesoporous silica prepared with this template can achieve a high specific surface area. uobaghdad.edu.iq The nitrogen adsorption-desorption isotherms for such materials are often classified as Type IV according to the IUPAC classification, which is characteristic of mesoporous materials. rsc.orgresearchgate.net

Table 1: Textural Properties of Mesoporous Silica Synthesized Using this compound Chloride Template

| Parameter | Value | Reference |

|---|---|---|

| Specific Surface Area (BET) | 817 m²/g | researchgate.net |

| Average Pore Diameter (BJH) | 16.4 nm | researchgate.net |

This interactive table summarizes findings from a study characterizing mesoporous silica (ch-SiO₂) prepared chemically using this compound Chloride as a template. researchgate.net

Theoretical and Computational Approaches to Hydroxycetyl Hydroxyethyl Dimonium Chemistry

Molecular Dynamics Simulations of Surfactant Self-Assembly

Molecular dynamics (MD) simulations are a cornerstone for studying how surfactant molecules spontaneously assemble into larger structures like micelles and bilayers in solution. cuny.edu This process is fundamental to their function in various applications.

Research Findings:

MD simulations, using both all-atom and coarse-grained models like the Martini force field, have been extensively applied to cationic surfactants like CTAB to elucidate the mechanisms of self-assembly. rsc.orgresearchgate.netosti.gov Coarse-grained models, which group several heavy atoms into a single "bead," allow for the simulation of larger systems over longer timescales, making it possible to observe complex processes like micelle formation, fusion, and fission. researchgate.net

Studies on CTAB show that the final equilibrium state can consist of spherical or tubular micelles, depending on the simulation conditions and the force field used. rsc.orgosti.gov For instance, simulations using the standard Martini model with explicit water predicted the formation of spherical micelles with an average size of approximately 70 molecules. rsc.orgosti.gov In contrast, the "Dry" Martini model, which uses an implicit solvent, predicted the formation of larger, tubular micelles. rsc.orgosti.gov These simulations provide detailed information about the packing of surfactant molecules, the conformation of their alkyl chains, and the hydration of the headgroups within the aggregates.

The self-assembly process is driven by the hydrophobic effect, where the hydrophobic cetyl chains minimize contact with water by aggregating, while the hydrophilic quaternary ammonium (B1175870) headgroups remain exposed to the aqueous environment. For Hydroxycetyl Hydroxyethyl (B10761427) Dimonium, the presence of two hydroxyl groups (one on the ethyl group and one on the cetyl chain) would be expected to influence this process. These hydroxyl groups can form hydrogen bonds with water and with each other, potentially altering the critical micelle concentration (CMC), micelle shape, and size compared to non-hydroxylated analogues like CTAC. MD simulations are the ideal tool to quantify these effects. nih.gov

Table 1: Representative Molecular Dynamics Simulation Parameters for Cationic Surfactant Self-Assembly (Based on CTAB studies)

This table illustrates typical parameters used in MD simulations of long-chain quaternary ammonium surfactants. Similar parameters would be employed to study Hydroxycetyl Hydroxyethyl Dimonium.

| Parameter | Typical Value / Description | Significance | Reference |

|---|---|---|---|

| Force Field | MARTINI (Coarse-Grained), OPLS-AA / CHARMM (All-Atom) | Defines the potential energy and forces between atoms/beads, determining the accuracy of the simulation. | rsc.orgnih.gov |

| System Size | ~100-500 surfactant molecules in a water box | Must be large enough to allow for the formation of multiple micelles and observe their interactions. | rsc.orgresearchgate.net |

| Simulation Time | Nanoseconds (ns) to Microseconds (µs) | Longer simulations are needed to capture the full dynamics of self-assembly, which can be a slow process. | cuny.edunih.gov |

| Temperature | 298 K - 323 K (25 °C - 50 °C) | Affects molecular motion and can influence micelle structure and stability. | mdpi.com |

| Analysis Metrics | Radial Distribution Functions, Cluster Analysis, Order Parameters | Used to quantify the structure, size, shape, and internal order of the resulting self-assembled aggregates. | nih.gov |

Density Functional Theory (DFT) Calculations for Molecular Interactions

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure and energetics of molecules. It is particularly valuable for understanding the intrinsic properties of the surfactant monomer and its interactions with other molecules or ions at a fundamental level. mdpi.com

Research Findings:

DFT calculations on quaternary ammonium cations have provided deep insights into their conformational preferences, noncovalent interactions, and reactivity. acs.orgscispace.com For a molecule like this compound, DFT can be used to analyze the stable conformations of the headgroup and the initial part of the alkyl chains. Studies on similar cations show that intramolecular interactions, such as hydrogen bonding, can lead to specific folded or extended forms, which in turn affect the molecule's dipole moment and how it packs at an interface. scispace.comresearchgate.net

A key application of DFT is the analysis of molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The energy and location of these orbitals indicate the molecule's ability to donate or accept electrons. For quaternary ammonium surfactants, the HOMO is often localized on the cationic headgroup, identifying it as the primary site for electron-donating interactions, for example, with a metal surface. mdpi.com The energy gap between HOMO and LUMO is a crucial parameter for predicting the chemical reactivity and stability of the molecule. mdpi.com

Furthermore, DFT is used to calculate the binding energies between the cationic headgroup and various anions, or with water molecules. acs.org This is critical for understanding counterion binding and the hydration shell around the hydrophilic part of the surfactant. For this compound, DFT would be instrumental in quantifying the strength of hydrogen bonds formed by its hydroxyl groups, which is a key differentiator from simpler quaternary ammonium cations like CTAC. acs.org

Table 2: Representative DFT-Calculated Properties for Quaternary Ammonium Cations

This table presents typical data obtained from DFT calculations on quaternary ammonium compounds, which provides a basis for understanding the molecular properties of this compound.

| Calculated Property | Typical Finding / Value | Relevance to Surfactant Chemistry | Reference |

|---|---|---|---|

| Cation-Anion Interaction Energy | Stronger for cations capable of hydrogen bonding. | Determines the strength of counterion binding and influences properties like CMC and solubility. | acs.org |

| HOMO-LUMO Energy Gap (ΔE) | Values around 1.26 eV have been reported for some quaternary ammonium surfactants. | A lower energy gap generally implies higher chemical reactivity. It helps predict interaction strength. | mdpi.com |

| Conformational Energy Differences | Folded vs. Extended forms can differ by a few kJ/mol. | The most stable conformer dictates how the molecule orients itself at interfaces and packs in micelles. | scispace.comresearchgate.net |

| Partial Atomic Charges | Positive charge is localized on the nitrogen and adjacent atoms. | Reveals the electrostatic potential of the molecule, which governs its interactions with polar solvents and charged surfaces. | scispace.com |

Computational Modeling of Interfacial Phenomena

The primary function of surfactants is to act at interfaces (e.g., air-water, oil-water, solid-liquid). Computational modeling, primarily through MD simulations, is essential for visualizing and quantifying the behavior of surfactant molecules at these boundaries. rsc.orge-bookshelf.de

Research Findings:

Simulations of cationic surfactants at the air-water interface show that they form a dense monolayer with their hydrophobic tails oriented towards the air and their hydrophilic headgroups solvated by water. This arrangement disrupts the hydrogen bonding network of water at the surface, leading to a reduction in surface tension. rsc.org Computational models can predict the surface area per molecule, the orientation of the molecules, and the density profiles of different parts of the molecule across the interface. rsc.org

In the context of oil-water interfaces (emulsions), simulations reveal how surfactant molecules position themselves to stabilize oil droplets in water (or vice versa). rsc.org The balance between the surfactant's interaction with the oil phase (via its tail) and the water phase (via its headgroup) is critical for emulsion stability.

The interaction with solid surfaces or biological membranes is another area where computational modeling provides invaluable data. nih.govnih.gov MD simulations have been used to study the adsorption of cationic surfactants onto negatively charged surfaces, like silica (B1680970) or clay, and their interaction with lipid bilayers that model cell membranes. nih.govbohrium.com These simulations show that the initial interaction is often driven by strong electrostatic attraction between the positive quaternary ammonium headgroup and negative charges on the surface or membrane. nih.gov Subsequent insertion of the hydrophobic tail can lead to significant changes in the structure of the interface, such as membrane deformation or disruption. nih.gov For this compound, its hydroxyl groups could mediate specific interactions with polar groups on surfaces or lipids, a hypothesis that can be directly tested and visualized using these computational techniques.

Table 3: Key Findings from Computational Modeling of Cationic Surfactants at Interfaces

This table summarizes common outputs from computational studies on the interfacial behavior of surfactants like CTAB, which are directly applicable to understanding this compound.

| Interfacial System | Key Computational Finding | Significance | Reference |

|---|---|---|---|

| Air-Water Interface | Formation of a dense monolayer leads to significant reduction in surface tension. | Explains the fundamental surface activity of the surfactant. | rsc.org |

| Oil-Water Interface | Surfactants orient to bridge the two immiscible phases, reducing interfacial tension and stabilizing emulsions. | Provides a molecular basis for the surfactant's role as an emulsifier. | rsc.org |

| Surfactant-Lipid Bilayer | Strong electrostatic attraction followed by hydrophobic tail insertion, leading to membrane structural changes. | Elucidates the mechanism of interaction with biological membranes, relevant for applications in personal care and as biocides. | nih.govnih.gov |

| Surfactant-Solid Surface (e.g., Clay) | Adsorption is driven by cation-π interactions and electrostatics; can displace other molecules from the surface. | Explains the role of these surfactants as conditioning agents and their interaction with mineral surfaces. | bohrium.com |

Academic Patent Analysis and Technological Implications of Hydroxycetyl Hydroxyethyl Dimonium Chloride Research

Review of Patent Literature for Research Directions and Methodologies

The patent literature for quaternary ammonium (B1175870) compounds, including those structurally related to Hydroxycetyl Hydroxyethyl (B10761427) Dimonium Chloride, points towards several key research directions. A primary focus is the synthesis of novel QACs with tailored properties. Methodologies frequently cited in patents involve the quaternization of fatty amines. This process typically includes steps like esterification of amines with fatty acids followed by reaction with a quaternizing agent, such as an alkyl halide or sulfate. google.com.pggoogle.com

Patents often describe processes for preparing QACs from various starting materials. For instance, one common method involves reacting tertiary amines with alkyl halides. mdpi.com Another approach details the conversion of QACs with one type of anion to another by contacting an organic solvent solution of the QAC with an aqueous solution containing the desired new anion. google.com The synthesis can be designed to produce specific structures, such as bis-quaternary ammonium compounds, which are noted for their performance in cosmetic applications like hair conditioners. justia.com

A significant research direction is the development of QACs with improved environmental profiles, particularly enhanced biodegradability. google.com This is often achieved by incorporating ester or amide linkages into the molecular structure, which can be more readily broken down. google.com.pggoogle.com The inclusion of hydroxyl groups in the alkyl chain, as seen in Hydroxycetyl Hydroxyethyl Dimonium Chloride, is also a strategy to increase water solubility and potentially reduce skin irritation compared to purely hydrophobic long-chain QACs.

Furthermore, patents highlight research into creating QACs with specific performance benefits for personal care products. For example, patents describe compositions for shampoos and conditioners that utilize a range of cationic surfactants, including this compound Chloride, to improve hair manageability and conditioning. ontosight.aigoogle.comepo.orggoogle.com The research is often aimed at achieving stable formulations that deliver tangible benefits, such as improved feel and control of hair. justia.com

Analysis of Innovative Applications Beyond Traditional Domains (e.g., advanced materials, industrial processes)

While the predominant application of this compound Chloride is in the cosmetics and personal care industry as a conditioning and antistatic agent, ontosight.aipaulaschoice.dkincidecoder.com research has explored its utility in more advanced technological fields.

A notable innovative application is in the field of advanced materials , specifically in the synthesis of mesoporous silica (B1680970) (MPS). One study details the use of this compound Chloride as a surfactant template in the sol-gel synthesis of MPS from an inexpensive sodium silicate (B1173343) source. researchgate.net In this process, the surfactant molecules form micelles that act as a template around which the silica network forms. Subsequent removal of the surfactant template leaves behind a porous silica structure with a high surface area. This mesoporous silica was then utilized for the adsorption-based removal of a pharmaceutical compound, metoprolol (B1676517), from aqueous solutions. researchgate.net This demonstrates a sophisticated application of the surfactant's self-assembly properties to create functional materials for environmental remediation.

The general class of quaternary ammonium compounds, to which this compound Chloride belongs, has known applications in various industrial processes . QACs are recognized for their utility as phase transfer catalysts. mdpi.com In this role, they facilitate the transfer of a reactant from one phase to another (e.g., from an aqueous phase to an organic phase) where the reaction can proceed more efficiently. This is a fundamental process in organic synthesis, enabling reactions that would otherwise be slow or require harsh conditions.

Moreover, the inherent antimicrobial properties of QACs open up possibilities for their use in developing antimicrobial materials. mdpi.comacs.org Research into polymerizable QACs aims to incorporate these antimicrobial functions permanently into materials, which could have applications in a variety of industrial and medical settings to prevent microbial growth on surfaces. mdpi.com While direct patenting of this compound Chloride for these specific advanced roles is less common than for its cosmetic uses, the underlying chemical principles and demonstrated applications of similar QACs suggest a potential for its broader technological utility.

Trends in Intellectual Property Development Related to Quaternary Ammonium Surfactants

The intellectual property landscape for quaternary ammonium surfactants is characterized by several distinct trends, reflecting both market demands and evolving scientific capabilities.

A major trend is the patenting of novel QAC structures with enhanced performance and sustainability profiles. There is a clear drive to develop compounds that are more readily biodegradable to minimize environmental persistence. google.com Patents in this area often claim QACs with ester or amide functionalities, which are susceptible to hydrolysis. google.com.pggoogle.com There is also a focus on creating surfactants with lower toxicity and reduced irritation potential. The structural modifications, such as the inclusion of hydroxyl groups, are key to these innovations.

Another significant area of IP development is in the formulation of consumer and industrial products . A large number of patents claim specific combinations of QACs with other ingredients to create synergistic effects. For example, patents for personal care products detail precise formulations of shampoos, conditioners, and cleansers containing this compound Chloride among a list of other cationic surfactants, polymers, and silicones to achieve desired conditioning, cleansing, and rheological properties. google.comepo.orggoogleapis.com Similarly, patents for fabric softeners describe compositions containing specific QACs that provide superior softening and antistatic properties. google.com.pggoogle.com

Synthesis and manufacturing processes for QACs also represent a key area of intellectual property. Patents are frequently filed to protect more efficient, cost-effective, and environmentally friendly methods of production. google.comgoogle.com These can include improvements in reaction conditions, catalyst use, and purification techniques. mdpi.com

Finally, there is an emerging trend in patenting new applications for existing and novel QACs beyond their traditional uses. As demonstrated by the use of QACs in creating advanced materials like mesoporous silica, companies and research institutions are exploring and protecting the use of these surfactants in high-tech fields. researchgate.net This diversification of applications indicates a maturing of the technology and a search for higher-value markets. The general antimicrobial properties of QACs also lead to intellectual property related to their use as disinfectants and in the creation of self-sanitizing surfaces. acs.orgoup.com

Q & A

Q. How can researchers optimize the synthesis of Hydroxycetyl hydroxyethyl dimonium to achieve high-purity yields?

Methodological Answer: Synthesis optimization involves controlling reaction parameters such as molar ratios of reactants (e.g., hydroxyethyl groups and quaternary ammonium precursors), temperature (typically 60–80°C for etherification), and catalyst selection (e.g., alkali hydroxides). Purity can be assessed via titration for residual amines and chromatography (HPLC or GC) to quantify byproducts. Reaction intermediates should be characterized using FTIR to confirm functional group formation (e.g., C-O-C stretching at 1100 cm⁻¹) .

Q. What standard analytical techniques are recommended for characterizing this compound’s structural integrity?

Methodological Answer: Key techniques include:

- FTIR Spectroscopy : To identify ether (C-O-C) and quaternary ammonium (N⁺-CH₂) bonds.

- ¹H/¹³C NMR : To resolve hydrogen/carbon environments (e.g., hydroxyethyl protons at δ 3.5–3.7 ppm).

- Elemental Analysis : To verify nitrogen content, ensuring stoichiometric consistency.

- Mass Spectrometry (ESI-MS) : For molecular weight confirmation. Calibration standards and triplicate measurements are critical for reproducibility .

Q. How can researchers assess the compound’s solubility and stability in aqueous systems for pharmacological applications?

Methodological Answer: Solubility profiles should be tested across pH ranges (2–12) and temperatures (4–37°C) using UV-Vis spectrophotometry to detect precipitation thresholds. Stability studies require accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring for decomposition products. Buffered solutions (e.g., phosphate-buffered saline) mimic physiological conditions .

Advanced Research Questions

Q. What experimental design strategies are effective for evaluating this compound’s pharmacological interactions?

Methodological Answer: Use factorial designs (e.g., 3³⁻¹) to test variables like concentration, pH, and co-solvents. For example, in drug delivery studies, vary nanoparticle loading ratios (e.g., 1:5 to 1:20 w/w) and assess encapsulation efficiency via dialysis followed by UV quantification. Include negative controls (e.g., unloaded carriers) and statistical validation (ANOVA with post hoc tests) .

Q. How can conflicting data on the compound’s renal safety profile be resolved?

Methodological Answer: Contradictions in toxicity studies (e.g., renal impairment vs. safety) require systematic review methodologies. Meta-analyses should stratify data by dosage (e.g., <5 mg/kg vs. >10 mg/kg), exposure duration, and model systems (in vitro cell lines vs. in vivo rodent studies). Adjust for confounders like comorbidities using multivariate regression .

Q. What advanced techniques are suitable for analyzing molecular weight distribution and aggregation behavior?

Methodological Answer: Gel Permeation Chromatography with Multi-Angle Laser Light Scattering (GPC-RI-MALLS) provides absolute molecular weight measurements and polydispersity indices. Dynamic Light Scattering (DLS) can monitor aggregation kinetics under stress conditions (e.g., thermal cycling). Data should be processed using software like ASTRA or OriginPro to model distributions .

Q. How do researchers evaluate the compound’s stability under oxidative or hydrolytic stress?

Methodological Answer: For oxidative stability, expose samples to H₂O₂ (0.1–1% v/v) and monitor degradation via LC-MS. Hydrolytic resistance is tested by incubating in deuterated water (D₂O) and tracking ¹H NMR peak shifts. Arrhenius plots can predict shelf-life at 25°C using rate constants derived from elevated temperatures (50–70°C) .